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Compound of Interest

Compound Name: 4-Methoxycyclohexanone

Cat. No.: B142444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
methoxycyclohexanone, a key intermediate in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering insights into its molecular structure and properties.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in the fields of chemistry and pharmacology.

Molecular Structure
4-Methoxycyclohexanone possesses a cyclohexane ring substituted with a ketone functional

group and a methoxy group at the 4-position.

Caption: 2D Structure of 4-Methoxycyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule.

1H NMR Spectral Data
The 1H NMR spectrum of 4-methoxycyclohexanone would be expected to show signals

corresponding to the methoxy protons and the protons on the cyclohexanone ring. The
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chemical shifts are influenced by the electron-withdrawing ketone group and the electron-

donating methoxy group.

Proton
Typical Chemical

Shift (δ, ppm)
Multiplicity Integration

-OCH3 3.2 - 3.4 Singlet 3H

H-4 (CH-O) 3.5 - 3.8 Multiplet 1H

H-2, H-6 (CH2-C=O) 2.2 - 2.6 Multiplet 4H

H-3, H-5 (CH2) 1.8 - 2.2 Multiplet 4H

13C NMR Spectral Data
The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Typical Chemical Shift (δ, ppm)

C=O (C-1) 208 - 212

C-O (C-4) 75 - 80

-OCH3 55 - 60

CH2-C=O (C-2, C-6) 40 - 45

CH2 (C-3, C-5) 30 - 35

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a compound like 4-methoxycyclohexanone is

as follows:

Sample Preparation: Accurately weigh approximately 5-20 mg of 4-
methoxycyclohexanone.[1] Dissolve the sample in a deuterated solvent (e.g., CDCl3, D2O)

in a standard NMR tube.[1] Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
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Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample

gauge to ensure correct positioning within the magnet.[1] Insert the sample into the NMR

spectrometer. Lock the spectrometer on the deuterium signal of the solvent.[1]

Data Acquisition: Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse.

For 1H NMR, a single pulse is often sufficient, while 13C NMR requires multiple scans to

achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired FID to obtain the frequency-

domain NMR spectrum.[1] Phase the spectrum to ensure all peaks are in the positive

absorptive mode.[1] Calibrate the chemical shift scale using the TMS signal at 0 ppm.[1]

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 4-methoxycyclohexanone is dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretch of the ketone.

Functional Group Vibrational Mode
Typical Wavenumber

(cm-1)
Intensity

C=O Stretch ~1715 Strong

C-H (alkane) Stretch 2850 - 3000 Medium-Strong

C-O (ether) Stretch 1070 - 1150 Strong

Saturated aliphatic ketones typically show a C=O stretching band around 1715 cm-1.[2][3] The

presence of C-H stretches from the alkyl groups is also expected around 2991 cm-1.[2]

Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a liquid sample like 4-methoxycyclohexanone, a thin film can be

prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1]

Alternatively, a 5-10% solution can be prepared in a suitable solvent that is transparent in the

IR region of interest (e.g., chloroform, carbon tetrachloride).[1]

Instrument Setup: The spectrometer should be purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide.[1] A background scan is performed

using the pure solvent or empty salt plates.[1]

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR

spectrum is acquired over the range of 4000-400 cm-1.[1] Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.[1]

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[4] It provides information about the molecular weight and fragmentation pattern of a

compound.

Mass Spectral Data
The molecular formula of 4-methoxycyclohexanone is C7H12O2, with a molecular weight of

128.17 g/mol .[5][6] In an electron impact (EI) mass spectrum, the molecular ion peak (M+)

would be observed at m/z 128. The fragmentation pattern would be characteristic of a cyclic

ketone and an ether.
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m/z Proposed Fragment

128 [M]+ (Molecular Ion)

97 [M - OCH3]+

71 [M - C3H5O]+

58 [C3H6O]+ (McLafferty rearrangement)

43 [C2H3O]+ or [C3H7]+

The NIST Mass Spectrometry Data Center lists a GC-MS for 4-methoxycyclohexanone with

top peaks at m/z 41, 71, and 74.[5]

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often after

separation by gas chromatography (GC-MS).[7] The sample molecules are vaporized in a

vacuum.[7]

Ionization: The gaseous molecules are ionized. In electron impact (EI) ionization, a high-

energy electron beam knocks an electron off the molecule to form a radical cation.[7]

Mass Analysis: The ions are accelerated into a magnetic field where they are separated

based on their mass-to-charge ratio (m/z).[7]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.[7]
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Caption: Simplified workflow of a mass spectrometer.

Conclusion
The spectral data presented in this guide provide a detailed chemical fingerprint of 4-
methoxycyclohexanone. The combination of NMR, IR, and MS data allows for unambiguous

identification and structural confirmation. These data and protocols are essential for quality

control, reaction monitoring, and the development of new synthetic methodologies involving

this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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